Cas no 2248296-22-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) moiety linked to a chroman-3-carboxylate ester. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The phthalimide group enhances stability and facilitates further functionalization, while the chroman core offers potential bioactivity. Its well-defined molecular architecture allows for precise modifications, enabling tailored synthesis of derivatives with optimized properties. The compound’s high purity and consistent performance make it suitable for research and industrial processes requiring reliable intermediates.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate structure
2248296-22-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
CAS No:2248296-22-0
MF:C18H13NO5
MW:323.299525022507
CID:5974744
PubChem ID:165719384
Update Time:2025-06-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248296-22-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
    • EN300-6516271
    • Inchi: 1S/C18H13NO5/c20-16-13-6-2-3-7-14(13)17(21)19(16)24-18(22)12-9-11-5-1-4-8-15(11)23-10-12/h1-8,12H,9-10H2
    • InChI Key: QYGMVYSFTANRTH-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1

Computed Properties

  • Exact Mass: 323.07937252g/mol
  • Monoisotopic Mass: 323.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516271-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
2248296-22-0
1g
$0.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS No. 2248296-22-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS No. 2248296-22-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its hybrid structure, combining an isoindole-1,3-dione moiety with a benzopyran carboxylate group, offers versatile applications in drug discovery and organic synthesis. Researchers are particularly interested in its potential as a scaffold for designing novel bioactive molecules, given its ability to interact with diverse biological targets.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate has surged due to their role in developing small-molecule inhibitors and pharmaceutical intermediates. The compound's CAS No. 2248296-22-0 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its benzopyran core is known for modulating enzyme activity, while the isoindole-1,3-dione fragment contributes to enhanced binding affinity, making it a promising candidate for targeted therapy research.

From a synthetic perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate exemplifies the convergence of green chemistry principles and catalytic efficiency. Modern synthetic routes emphasize atom economy and microwave-assisted reactions to optimize yield and purity. These advancements align with the growing focus on sustainable synthesis, a topic widely discussed in ACS and RSC publications. The compound's CAS No. 2248296-22-0 is often cited in patents related to biodegradable materials and photostabilizers, highlighting its industrial applicability.

The pharmacological potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate is further underscored by its structural similarity to FDA-approved kinase inhibitors. Computational studies suggest its utility in virtual screening pipelines, particularly for cancer therapeutics and neurodegenerative disease targets. Its logP and polar surface area values, derived from QSAR models, indicate favorable drug-likeness properties, a key consideration in preclinical development.

In material science, derivatives of CAS No. 2248296-22-0 have been explored for organic electronics due to their charge-transport characteristics. The benzopyran-isoindole hybrid exhibits tunable fluorescence emission, making it relevant for OLED and sensor applications. This dual functionality—biological activity and optoelectronic performance—positions the compound as a multidisciplinary research subject, bridging gaps between chemistry and engineering.

Quality control of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dihydro-2H-1-benzopyran-3-carboxylate relies on advanced HPLC-MS and NMR techniques, ensuring compliance with ICH guidelines. The compound's stability under physiological conditions is a critical parameter for formulation scientists, driving innovations in nanocarrier systems. These aspects are frequently queried in pharmacokinetics forums, reflecting industry needs for bioavailability enhancement strategies.

In conclusion, CAS No. 2248296-22-0 represents a compelling case study in molecular design, with implications spanning drug discovery, materials engineering, and analytical chemistry. Its structure-property relationships continue to inspire research, addressing contemporary challenges like polypharmacology and energy-efficient synthesis. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in next-generation scientific breakthroughs.

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